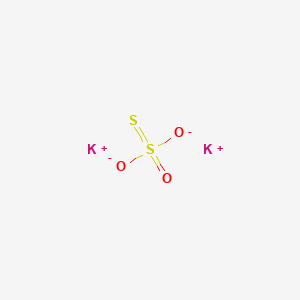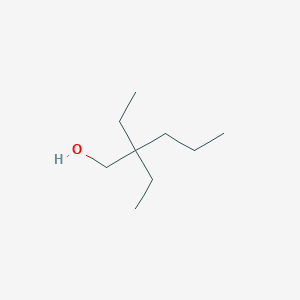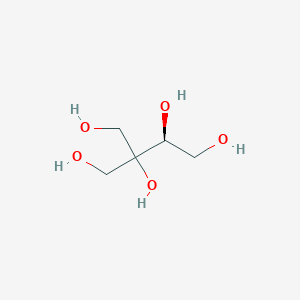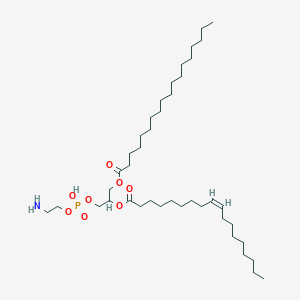
Diyttrium trisulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysprosium trisulphate is a rare earth metal compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is insoluble in water and has a molecular formula of Dy2(SO4)3. Dysprosium trisulphate has various applications in the field of science, including catalysis, magnetic resonance imaging, and biomedical research.
Wissenschaftliche Forschungsanwendungen
Dysprosium trisulphate has various applications in scientific research. One of the most significant applications is in catalysis. Dysprosium trisulphate has been shown to be an effective catalyst for the synthesis of various organic compounds, including esters and amides. It has also been used in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Another application of dysprosium trisulphate is in magnetic resonance imaging (MRI). Dysprosium trisulphate has unique magnetic properties that make it an ideal contrast agent for MRI. It has been shown to improve the image quality of MRI scans, making it easier to detect and diagnose various medical conditions.
Wirkmechanismus
The mechanism of action of dysprosium trisulphate is not fully understood. However, it is believed to work by interacting with various enzymes and proteins in the body. Dysprosium trisulphate has been shown to inhibit the activity of certain enzymes, which can lead to changes in cellular metabolism and function.
Biochemische Und Physiologische Effekte
Dysprosium trisulphate has various biochemical and physiological effects. In animal studies, dysprosium trisulphate has been shown to affect the levels of various hormones and neurotransmitters in the body. It has also been shown to affect the function of various organs, including the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of dysprosium trisulphate is its unique magnetic properties, which make it an ideal contrast agent for MRI. It is also an effective catalyst for the synthesis of various organic compounds. However, dysprosium trisulphate is relatively expensive and can be difficult to obtain in large quantities. It also has limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on dysprosium trisulphate. One area of research is in the development of new catalysts for organic synthesis. Dysprosium trisulphate has shown promise as a catalyst for the synthesis of various organic compounds, and further research could lead to the development of more efficient and effective catalysts.
Another area of research is in the development of new contrast agents for MRI. Dysprosium trisulphate has unique magnetic properties that make it an ideal contrast agent, and further research could lead to the development of even better agents.
Conclusion:
In conclusion, dysprosium trisulphate is a rare earth metal compound that has various applications in scientific research. It is an effective catalyst for the synthesis of various organic compounds and has unique magnetic properties that make it an ideal contrast agent for MRI. Further research is needed to fully understand the mechanism of action of dysprosium trisulphate and to develop new applications for this compound.
Synthesemethoden
The most common method for synthesizing dysprosium trisulphate involves the reaction of dysprosium oxide with sulfuric acid. The reaction takes place at high temperatures, and the resulting product is then purified through various techniques such as filtration and crystallization.
Eigenschaften
CAS-Nummer |
13510-71-9 |
|---|---|
Produktname |
Diyttrium trisulphate |
Molekularformel |
Y2(SO4)3 O12S3Y2 |
Molekulargewicht |
466 g/mol |
IUPAC-Name |
yttrium(3+);trisulfate |
InChI |
InChI=1S/3H2O4S.2Y/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
RTAYJOCWVUTQHB-UHFFFAOYSA-H |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |
Kanonische SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |
Andere CAS-Nummern |
13510-71-9 |
Piktogramme |
Irritant |
Synonyme |
diyttrium trisulphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






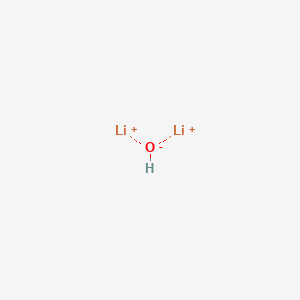

![Benzo[g]pteridine-2,4(1H,3H)-dione, 1,3,7,8-tetramethyl-](/img/structure/B82157.png)
